2-bromo-N'-[(1E)-1-(4-bromophenyl)butylidene]benzohydrazide
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Overview
Description
2-bromo-N’-[(1E)-1-(4-bromophenyl)butylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzohydrazide core with bromine substituents on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N’-[(1E)-1-(4-bromophenyl)butylidene]benzohydrazide typically involves the condensation of 2-bromobenzohydrazide with 4-bromobutanal. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N’-[(1E)-1-(4-bromophenyl)butylidene]benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The hydrazone linkage can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Condensation Reactions: The compound can participate in further condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different hydrazone or hydrazide derivatives.
Scientific Research Applications
2-bromo-N’-[(1E)-1-(4-bromophenyl)butylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in studies investigating the biological activity of hydrazide derivatives, including their antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 2-bromo-N’-[(1E)-1-(4-bromophenyl)butylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazone linkage can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. Additionally, the bromine substituents can enhance the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N’-[(1E)-1-(4-chlorophenyl)butylidene]benzohydrazide
- 2-bromo-N’-[(1E)-1-(4-fluorophenyl)butylidene]benzohydrazide
- 2-bromo-N’-[(1E)-1-(4-methylphenyl)butylidene]benzohydrazide
Uniqueness
2-bromo-N’-[(1E)-1-(4-bromophenyl)butylidene]benzohydrazide is unique due to the presence of bromine atoms on both phenyl rings, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can participate in various interactions, such as halogen bonding, which can enhance the compound’s properties compared to its analogs with different substituents.
Properties
Molecular Formula |
C17H16Br2N2O |
---|---|
Molecular Weight |
424.1 g/mol |
IUPAC Name |
2-bromo-N-[(E)-1-(4-bromophenyl)butylideneamino]benzamide |
InChI |
InChI=1S/C17H16Br2N2O/c1-2-5-16(12-8-10-13(18)11-9-12)20-21-17(22)14-6-3-4-7-15(14)19/h3-4,6-11H,2,5H2,1H3,(H,21,22)/b20-16+ |
InChI Key |
NBTHCRMUANTPRF-CAPFRKAQSA-N |
Isomeric SMILES |
CCC/C(=N\NC(=O)C1=CC=CC=C1Br)/C2=CC=C(C=C2)Br |
Canonical SMILES |
CCCC(=NNC(=O)C1=CC=CC=C1Br)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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